ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, a benzoyl group, and a piperidine ring, making it a complex and interesting molecule for various scientific studies .
Mechanism of Action
Target of Action
Ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate is a complex compound that is part of the indole derivatives family . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can cause a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with ethyl piperidine-4-carboxylate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: Known for their antiviral and anticancer activities.
Benzoyl-piperidine derivatives: Studied for their potential as central nervous system agents.
Uniqueness
Ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate is unique due to its combination of an indole moiety, a benzoyl group, and a piperidine ring. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities .
Properties
IUPAC Name |
ethyl 1-(3-indol-1-ylbenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-28-23(27)18-10-13-24(14-11-18)22(26)19-7-5-8-20(16-19)25-15-12-17-6-3-4-9-21(17)25/h3-9,12,15-16,18H,2,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDDDDVYWOWTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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